molecular formula C8H16N4S B13609934 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol

3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol

Cat. No.: B13609934
M. Wt: 200.31 g/mol
InChI Key: IVONMKJACGODMW-UHFFFAOYSA-N
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Description

3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol is a compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol typically involves the formation of the tetrazole ring followed by the introduction of the thiol group. One common method involves the reaction of tert-butyl hydrazine with an appropriate nitrile to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiol group in 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol imparts unique chemical reactivity and biological activity compared to its analogs. The thiol group can participate in redox reactions and form covalent bonds with proteins, making this compound particularly useful in various applications .

Properties

Molecular Formula

C8H16N4S

Molecular Weight

200.31 g/mol

IUPAC Name

3-(2-tert-butyltetrazol-5-yl)propane-1-thiol

InChI

InChI=1S/C8H16N4S/c1-8(2,3)12-10-7(9-11-12)5-4-6-13/h13H,4-6H2,1-3H3

InChI Key

IVONMKJACGODMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CCCS

Origin of Product

United States

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